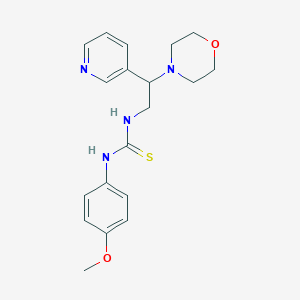
1-(4-Methoxyphenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a methoxyphenyl group, a morpholine ring, and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA typically involves the following steps:
Formation of the Intermediate: The reaction starts with the preparation of an intermediate compound, which involves the reaction of 4-methoxyphenyl isothiocyanate with 2-(morpholin-4-yl)-2-(pyridin-3-yl)ethylamine.
Cyclization: The intermediate undergoes cyclization to form the final thiourea compound. This step usually requires specific reaction conditions such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-3-[2-(DIMETHYLAMINO)ETHYL]THIOUREA: Similar structure but with a dimethylamino group instead of the morpholine ring.
1-(4-METHOXYPHENYL)-3-[2-(PYRIDIN-2-YL)ETHYL]THIOUREA: Similar structure but with a pyridin-2-yl group instead of the pyridin-3-yl group.
Uniqueness
1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA is unique due to the presence of both the morpholine and pyridine rings, which may confer distinct biological activities and chemical properties compared to other thioureas.
Properties
Molecular Formula |
C19H24N4O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea |
InChI |
InChI=1S/C19H24N4O2S/c1-24-17-6-4-16(5-7-17)22-19(26)21-14-18(15-3-2-8-20-13-15)23-9-11-25-12-10-23/h2-8,13,18H,9-12,14H2,1H3,(H2,21,22,26) |
InChI Key |
XIUNAHPQPIJFQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC(C2=CN=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















